molecular formula C24H19BrClN3OS B2782933 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207026-93-4

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2782933
CAS No.: 1207026-93-4
M. Wt: 512.85
InChI Key: GBTDDSGOFZEVGT-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a heterocyclic derivative featuring:

  • A 1H-imidazole core substituted at position 5 with a 4-bromophenyl group and at position 1 with an o-tolyl group (methyl-substituted phenyl).
  • A thioether linkage connecting the imidazole to an acetamide moiety, which is further substituted with a 3-chlorophenyl group.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrClN3OS/c1-16-5-2-3-8-21(16)29-22(17-9-11-18(25)12-10-17)14-27-24(29)31-15-23(30)28-20-7-4-6-19(26)13-20/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTDDSGOFZEVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a thioacetamide derivative characterized by its complex structure, which includes an imidazole ring, thioether linkage, and various aromatic substituents. This unique architecture suggests potential interactions with multiple biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C24H19BrClN3OSC_{24}H_{19}BrClN_3OS, indicating the presence of carbon, hydrogen, bromine, chlorine, nitrogen, and sulfur atoms. The compound features:

  • An imidazole ring , which is known for its ability to interact with enzymes and receptors.
  • A bromophenyl group , enhancing binding affinity to certain proteins.
  • A thioacetamide moiety , which may participate in redox reactions affecting cellular processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can modulate enzyme activity, while the thioether linkage may facilitate electron transfer processes. Additionally, the presence of halogenated aromatic groups (bromine and chlorine) can influence the compound's reactivity and biological efficacy.

Antitumor Activity

Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exhibit significant antitumor properties. For instance, studies have shown that imidazole derivatives can act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to increased cancer cell apoptosis (programmed cell death) and reduced tumor growth.

CompoundIC50 (μM)Cell LineReference
Compound 4a2.75A549
Compound 4d0.54A549
Etoposide0.70A549

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Similar thioimidazole derivatives have demonstrated activity against various bacteria, including both Gram-positive and Gram-negative strains. The presence of the thioether linkage may enhance the antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

PathogenIC50 (μM)Reference
Staphylococcus aureus1.4
Escherichia coli200 nM

Case Studies

In a study focused on the synthesis and evaluation of imidazole derivatives for antitumor activity, several compounds were tested against different cancer cell lines. The results indicated that modifications in the aromatic substituents significantly affected both the potency and selectivity of these compounds.

Study Highlights:

  • Compound Design : Various derivatives were synthesized by altering substituents on the imidazole ring.
  • Biological Evaluation : The compounds were tested for their ability to inhibit cancer cell proliferation.
  • Outcome : Certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like etoposide, suggesting enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Cores

Compound 21 ():
  • Structure: N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide.
  • Key Differences:
    • Substitution at imidazole position 4 (vs. position 5 in the target compound).
    • Benzofuran replaces the 3-chlorophenyl group in the acetamide.
  • Synthesis: Achieved via coupling of 4-(4-bromophenyl)-1H-imidazole-2-thiol with a benzofuran-linked acetamide (96% yield) .
Compound 9 ():
  • Structure: 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.
  • Key Differences:
    • 4-Fluorophenyl (electron-withdrawing) vs. 4-bromophenyl (bulky, lipophilic) at position 3.
    • 4-Methoxyphenyl (electron-donating) vs. o-tolyl at position 1.
    • Thiazole replaces the 3-chlorophenyl in the acetamide.
  • Activity: Reported as a COX1/2 inhibitor .
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide ():
  • Key Differences:
    • Allyl group at imidazole position 1 (vs. o-tolyl).
    • Acetamide linked to 4-chlorophenyl (vs. 3-chlorophenyl).
  • Significance: Highlights how small substituent changes (e.g., allyl vs. methyl-phenyl) modulate steric and electronic properties .

Analogues with Different Heterocyclic Cores

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ():
  • Structure: Pyridazinone core with 4-bromophenyl and methoxybenzyl groups.
  • Activity: Potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils .
  • Comparison: Demonstrates that acetamide-thioether motifs paired with halogenated aryl groups are versatile across heterocycles (imidazole vs. pyridazinone).
Triazole-thione Derivatives ():
  • Examples:
    • 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a).
  • Key Differences:
    • Triazole-thione core instead of imidazole.
    • Morpholine substituent enhances solubility.
  • Synthesis Yields: 75–82%, comparable to imidazole derivatives .

Substituent-Driven Functional Comparisons

Feature Target Compound Closest Analogue () Pyridazinone Derivative ()
Core Structure 1H-imidazole 1H-imidazole Pyridazinone
Position 1 Substituent o-tolyl Allyl N/A
Position 5 Substituent 4-bromophenyl 4-bromophenyl 4-methoxybenzyl
Acetamide Substituent 3-chlorophenyl 4-chlorophenyl 4-bromophenyl
Reported Activity Not specified Structural analog FPR2 agonism

Key Research Findings

Substituent Position Matters:

  • The 3-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) may alter binding interactions due to steric hindrance or electronic effects .
  • Halogen choice (bromine vs. fluorine in ) impacts lipophilicity and electron-withdrawing capacity, influencing target selectivity .

Heterocycle Flexibility: Imidazole derivatives (e.g., ) show higher synthetic yields (>95%) compared to triazinoindoles () . Pyridazinones () and triazole-thiones () demonstrate that sulfur-containing linkages are compatible with diverse cores for receptor targeting .

Biological Implications:

  • The thioether-acetamide motif is recurrent in compounds targeting enzymes (COX1/2) and receptors (FPR2), suggesting the target compound may share similar mechanisms .

Q & A

Q. Characterization Methods :

  • FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S–C at ~650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR verifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~528) .

Advanced: How can reaction conditions be optimized to improve yield during thioether bond formation?

Key variables include:

Parameter Optimal Range Impact
Base K₂CO₃ (2.5 eq)Enhances nucleophilicity of thiol
Solvent DMF (anhydrous)Stabilizes transition state
Temperature 80–90°CBalances reaction rate vs. decomposition
Molar Ratio 1:1.2 (imidazole:thiol)Minimizes side reactions

Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry dynamically .

Basic: What spectroscopic methods confirm the molecular structure?

  • X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between imidazole and aryl groups) .
  • ¹H-¹³C HSQC NMR : Correlates carbon-proton coupling for regiochemical confirmation .
  • Elemental Analysis : Validates purity (>95% C, H, N, S content) .

Basic: What in vitro assays are recommended for initial biological screening?

  • α-Glucosidase Inhibition : Assess antidiabetic potential (IC₅₀ values via UV-Vis kinetics) .
  • Antimicrobial Susceptibility : Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution (MIC ≤ 16 µg/mL) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HepG2, IC₅₀ < 50 µM) .

Advanced: How to resolve contradictions in biological activity across assay systems?

  • Orthogonal Assays : Compare enzyme inhibition (e.g., α-glucosidase) with cell-based viability assays to distinguish direct target effects from off-target toxicity .
  • Kinetic Profiling : Measure time-dependent inhibition (e.g., kₐₐₜ/Kᵢ values) to identify noncompetitive vs. uncompetitive mechanisms .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Advanced: What SAR insights guide rational modification of the imidazole core?

Substituent Activity Trend Reference
4-Bromophenyl ↑ Anticancer activity (HepG2)
3-Chlorophenyl ↑ Lipophilicity (logP ~3.5)
o-Tolyl ↓ Metabolic oxidation (vs. p-tolyl)

Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) at the imidazole 1-position to enhance metabolic stability .

Advanced: How to address discrepancies between computational solubility predictions and experimental data?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze by HPLC .
  • Polymorph Screening : Use DSC and PXRD to identify stable crystalline forms with improved solubility .
  • Co-solvent Systems : Test solubility in PEG-400/water mixtures (e.g., 40% PEG increases solubility 10-fold) .

Advanced: What mechanistic studies elucidate the compound’s biological effects?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to α-glucosidase (KD < 1 µM) .
  • Molecular Dynamics Simulations : Model interactions with the enzyme’s active site (e.g., hydrogen bonding with Asp349) .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr72Phe) to validate binding hypotheses .

Basic: What protocols evaluate hydrolytic stability of the acetamide group?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, then analyze degradation products via LC-MS .
  • pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–13) to identify labile conditions .

Advanced: How can QM/MM simulations model bromophenyl group oxidation?

  • Model System : Simulate cytochrome P450 3A4-mediated oxidation using Gaussian09 and AMBER .
  • Reaction Coordinates : Track C–Br bond cleavage and epoxide intermediate formation .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic isotope effects .

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